molecular formula C16H19N3O2 B6080055 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

Cat. No. B6080055
M. Wt: 285.34 g/mol
InChI Key: ZRLAKDQKFWWAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, also known as MDMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MDMA belongs to the class of compounds known as entactogens, which are substances that promote feelings of empathy, emotional openness, and social connectedness. MDMA has been the subject of numerous studies exploring its potential therapeutic applications, as well as its mechanisms of action and physiological effects.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The increased levels of serotonin are thought to be responsible for the feelings of empathy and emotional openness associated with this compound use. This compound also appears to have a unique mechanism of action, in that it promotes the release of serotonin from neurons, while also blocking its reuptake. This leads to a sustained increase in serotonin levels, which may be responsible for the long-lasting effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of certain hormones, such as oxytocin, which are associated with social bonding and attachment. In addition, this compound appears to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene in scientific research is its ability to promote feelings of empathy and social connectedness, which can be useful in studying social behavior and interpersonal relationships. However, there are also limitations to using this compound in research, including the potential for adverse effects such as increased heart rate and body temperature. In addition, this compound can be difficult to obtain and is a controlled substance in many countries, which can make it challenging to conduct research.

Future Directions

There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, including exploring its therapeutic potential for a variety of mental health conditions, studying its mechanisms of action in more detail, and developing new compounds based on its structure. In addition, there is a need for further research into the potential risks and benefits of this compound use, particularly in the context of therapeutic applications. Overall, this compound is a fascinating compound with a wide range of potential applications in scientific research.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene is typically synthesized from safrole, a natural compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment, and should only be attempted by trained professionals in a laboratory setting.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been the subject of extensive scientific research exploring its potential therapeutic applications. Studies have shown that this compound can promote feelings of empathy and social connectedness, and may be useful in the treatment of a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has also been studied for its potential use in couples therapy, as it can promote feelings of emotional openness and trust.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-15(11-2-3-12-13(8-11)21-9-20-12)16-14(17-18)10-4-6-19(16)7-5-10/h2-3,8,10,15-16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAKDQKFWWAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(=N1)C3CCN2CC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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